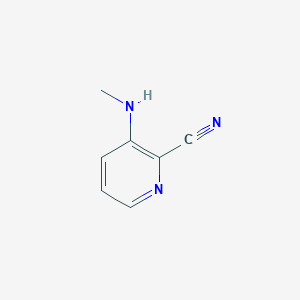

3-(Methylamino)pyridine-2-carbonitrile

Description

Properties

IUPAC Name |

3-(methylamino)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-9-6-3-2-4-10-7(6)5-8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJGWWBVJKHQNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211520-44-3 | |

| Record name | 3-(methylamino)pyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation via Condensation and Catalytic Hydrogenation

A prominent method, adapted from related pyridine derivatives, involves a two-step process:

Step A: Condensation Reaction

- Starting material: 2-cyano-3-methylpyridine.

- Reacted with benzaldehyde or substituted benzaldehyde derivatives under basic conditions.

- Solvents: A wide range including tetrahydrofuran (THF), tert-butanol, dimethylformamide (DMF), dimethylacetamide (DMAc), and others.

- Base: Potassium tert-butoxide or similar strong bases.

- Temperature: Typically between 0°C and 80°C, reaction times from 2 to 48 hours.

- Outcome: Formation of 3-(2-styryl)-2-pyridinecarbonitrile intermediates.

Step B: Catalytic Hydrogenation

- The intermediate is subjected to Pd/C catalyzed hydrogenation in acetic acid.

- This reduces the styryl double bond to the corresponding phenethyl derivative.

- Yields for hydrogenation step can be high (around 88.6% reported for similar compounds).

This method, while originally applied to 3-(2-phenethyl)-2-pyridinecarbonitrile, provides a conceptual framework for preparing related 3-substituted pyridine-2-carbonitriles, including 3-(methylamino) derivatives by adapting the nucleophile and reaction conditions accordingly.

Nucleophilic Aromatic Substitution (S_NAr) on 2-Fluoropyridines

Another advanced approach involves nucleophilic aromatic substitution on 2-fluoropyridine derivatives:

- 2-Fluoropyridines are prepared via fluorination of pyridine derivatives.

- The fluorine at the 2-position is substituted by nucleophiles such as methylamine under mild conditions.

- Reaction conditions: Typically in ethanol or other suitable solvents, with bases like sodium ethoxide.

- Temperature: Moderate heating (~100°C) for several hours.

- This method benefits from the high reactivity of fluorine as a leaving group, allowing substitution without harsh conditions.

- The reaction tolerates various functional groups, making it suitable for complex molecules.

This method is particularly useful for late-stage functionalization, enabling the introduction of methylamino groups at the 3-position while retaining the nitrile at the 2-position.

Alternative Synthetic Routes and Considerations

- Direct amination of 2-cyano-3-halopyridines with methylamine under controlled conditions can yield 3-(methylamino)pyridine-2-carbonitrile.

- Cyclization methods starting from diamines and nitriles to form substituted pyridines are known but less practical for this specific compound.

- Cross-coupling reactions such as Suzuki-Miyaura coupling have been used to introduce aryl groups on related pyridine-2-carbonitrile scaffolds, which can be adapted for amino substituent introduction with appropriate boron reagents.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- The condensation-hydrogenation route requires careful control of temperature and base strength to avoid side reactions and polymerization.

- Solvent choice significantly affects yield and purity; tert-butanol and THF are preferred for condensation steps.

- Catalytic hydrogenation must be optimized for catalyst loading and reaction time to maximize yield without over-reduction.

- S_NAr reactions benefit from the high leaving group ability of fluorine, enabling substitution under milder conditions than chloropyridines.

- Functional group tolerance in S_NAr allows late-stage modification of complex molecules, which is advantageous for medicinal chemistry applications.

- Cross-coupling methods require careful selection of catalyst and ligands to accommodate amino substituents and nitrile groups without degradation.

Chemical Reactions Analysis

Types of Reactions: 3-(Methylamino)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Amino derivatives of the original compound.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methylamino)pyridine-2-carbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Methylamino)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds with various biomolecules, influencing their activity. The carbonitrile group can participate in nucleophilic addition reactions, potentially modifying the function of enzymes or receptors .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups: The methylamino group in 3-(methylamino)pyridine-2-carbonitrile donates electrons via resonance, increasing the electron density at the pyridine nitrogen. This contrasts with compounds like 3-(ethylsulfanyl)pyridine-2-carbonitrile (electron-withdrawing via sulfur) and 5-amino-3-(trifluoromethyl)pyridine-2-carbonitrile (electron-withdrawing CF₃ group) . Nitro groups (e.g., in ) deactivate the aromatic ring, reducing nucleophilic substitution reactivity compared to methylamino-substituted analogs .

Physical Properties

- Solubility: Methylamino groups improve solubility in polar solvents (e.g., water, ethanol) compared to nonpolar substituents like ethylsulfanyl .

- Melting Points :

- Bulky substituents (e.g., branched alkyl chains) typically raise melting points due to increased crystallinity, as seen in .

Q & A

Q. Table 1: Representative Reaction Conditions

| Precursor | Reagent | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloropyridine-3-carbonitrile | Methylamine | DMF | Pd/C | 72–85 | |

| 2-Bromopyridine-3-carbonitrile | Methylamine | DMSO | None | 65–78 |

Basic: How is the structural identity of 3-(Methylamino)pyridine-2-carbonitrile confirmed experimentally?

Answer:

Multi-technique validation is critical:

- NMR spectroscopy :

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 148.1 (C₇H₈N₃) .

- X-ray crystallography : SHELX software refines crystal structures to validate bond angles and substituent positions .

Advanced: How do steric and electronic effects of substituents influence the reactivity of 3-(Methylamino)pyridine-2-carbonitrile in medicinal chemistry applications?

Answer:

The methylamino group acts as an electron donor, enhancing pyridine ring nucleophilicity. Steric hindrance from the methyl group can limit accessibility for electrophilic attack. Key findings:

- Electron-withdrawing groups (e.g., cyano) stabilize intermediates in coupling reactions .

- Steric effects : Bulky substituents at the 4-position reduce binding affinity in enzyme inhibition assays (e.g., protoporphyrinogen oxidase) .

- Computational modeling : Density Functional Theory (DFT) predicts charge distribution and reactive sites for targeted modifications .

Advanced: How can researchers resolve contradictions in reported bioactivity data for 3-(Methylamino)pyridine-2-carbonitrile derivatives?

Answer:

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Purity validation : HPLC with UV detection (≥95% purity) to exclude confounding byproducts .

- Standardized assays : Use enzyme inhibition protocols (e.g., IC₅₀ determination under fixed pH and temperature) .

- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify trends .

Q. Table 2: Bioactivity Comparison of Derivatives

| Derivative | Target Enzyme | IC₅₀ (µM) | Assay Conditions | Reference |

|---|---|---|---|---|

| 3-(Methylamino)-5-Cl | Proto IX oxidase | 0.45 | pH 7.4, 25°C | |

| 3-(Methylamino)-5-CF₃ | Kinase X | 1.2 | pH 7.0, 37°C |

Advanced: What computational tools are effective for predicting the binding modes of 3-(Methylamino)pyridine-2-carbonitrile to biological targets?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases, oxidases). The methylamino group often forms hydrogen bonds with catalytic residues .

- Molecular Dynamics (MD) : GROMACS simulations assess binding stability under physiological conditions .

- QSAR models : Predict bioactivity using descriptors like logP, polar surface area, and H-bond donors .

Basic: What are the stability profiles of 3-(Methylamino)pyridine-2-carbonitrile under varying storage conditions?

Answer:

- Thermal stability : Decomposes above 150°C; store at –20°C in inert atmospheres .

- Light sensitivity : Amber vials prevent photodegradation of the cyano group .

- Hydrolysis : Susceptible to moisture; lyophilize or use desiccants for long-term storage .

Advanced: How does the methylamino group influence the compound’s spectroscopic and catalytic properties?

Answer:

- IR spectroscopy : N–H stretching (3350–3400 cm⁻¹) and C≡N (2230 cm⁻¹) confirm functional groups .

- Catalytic applications : The methylamino group acts as a ligand in transition-metal complexes (e.g., Pd or Cu) for cross-coupling reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.